Temuterkib (LY3214996) is a highly selective, orally bioavailable, ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) with an IC50 of 5 nM for both enzymes [1]. Unlike broad-spectrum kinase inhibitors, Temuterkib is engineered for precise terminal node blockade of the MAPK pathway, making it a critical procurement choice for translational oncology models driven by RAS, BRAF, or MEK mutations [1]. Its high solubility and excellent oral bioavailability (75.4% in preclinical dog models) ensure reliable systemic exposure for in vivo xenograft and patient-derived xenograft (PDX) studies. By directly targeting the terminal node of the MAPK cascade, Temuterkib provides researchers with a validated baseline material for investigating combination therapies and overcoming acquired resistance mechanisms where upstream inhibitors fail [1].
Substituting Temuterkib with upstream MEK or BRAF inhibitors (e.g., trametinib or vemurafenib) frequently fails in advanced translational models due to rapid acquired resistance via ERK reactivation [1]. While other ERK inhibitors like ulixertinib or MK-8353 exist, Temuterkib possesses a highly specific pharmacokinetic profile characterized by rapid plasma elimination, which allows for early recovery of MAPK pathway activity within 16 to 24 hours post-dose[2]. This distinct PK/PD relationship is critical because continuous MAPK suppression often leads to dose-limiting toxicities in vivo. Generic substitution with longer-acting inhibitors prevents the use of intermittent or split-dose regimens, thereby limiting the therapeutic window when combining the ERK inhibitor with other targeted agents like CDK4/6 or PI3K/mTOR inhibitors[2].
BBB penetration profile may differ between ERK1/2 inhibitors and is not predictable by structure alone.
Kinome selectivity profile may shift model interpretation and requires inhibitor-specific validation.
Pharmacokinetic properties may not transfer directly; oral exposure and tissue distribution vary within the class.
Temuterkib exhibits potent inhibition of ERK1 and ERK2 with an IC50 of 5 nM for both enzymes, while demonstrating exceptional selectivity when screened against a 512-kinase DiscoverX panel [1]. Compared to multi-kinase inhibitors or less selective baseline compounds that introduce confounding off-target effects, Temuterkib acts as a highly reversible, competitive inhibitor of ATP with rapid equilibrium kinetics (Ki values of 0.650 and 0.064 nmol/L for ERK1-2P and ERK2-2P, respectively) [1].
| Evidence Dimension | Kinase Selectivity and ERK1/2 IC50 |
| Target Compound Data | Temuterkib (IC50 = 5 nM; selective across 512 kinases) |
| Comparator Or Baseline | Standard multi-kinase or early-generation MAPK inhibitors (broader off-target binding) |
| Quantified Difference | Precise terminal node blockade with negligible off-target kinase engagement |
| Conditions | DiscoverX 512-kinase panel and biochemical ATP-competitive assays |
Procurement of a highly selective inhibitor ensures assay reproducibility and prevents off-target toxicity in complex cellular and in vivo models.
A defining differentiator for Temuterkib is its specific pharmacokinetic profile, featuring rapid plasma elimination that allows MAPK pathway recovery within 16-24 hours [1]. In patient-derived xenograft (PDX) models of RAS-mutant lung cancer, this rapid clearance permitted intermittent dosing schedules that maintained >50% target inhibition (measured by pRSK1 reduction) for 8-16 hours without the severe toxicities associated with continuous MEK or ERK suppression [1].
| Evidence Dimension | MAPK pathway recovery time (PK/PD correlation) |
| Target Compound Data | Temuterkib (Pathway recovery in 16-24 hours) |
| Comparator Or Baseline | Continuous suppression MEK/ERK inhibitors (sustained suppression leading to toxicity) |
| Quantified Difference | Enables intermittent dosing while retaining >50% target inhibition for 8-16 hours |
| Conditions | In vivo PDX models of RAS-mutant lung cancer |
Enables researchers to design tolerable, split-dose combination therapy regimens without compounding systemic toxicity.
Temuterkib is validated to overcome acquired resistance driven by MAPK reactivation, a common failure point for upstream inhibitors [1]. In vemurafenib-resistant BRAF V600E A375 melanoma xenograft models, Temuterkib maintained potent, dose-dependent tumor growth inhibition and regression, whereas the baseline BRAF inhibitor vemurafenib completely lost efficacy [1].
| Evidence Dimension | Tumok growth inhibition in resistant phenotypes |
| Target Compound Data | Temuterkib (Dose-dependent tumor regression) |
| Comparator Or Baseline | Vemurafenib (Complete loss of efficacy) |
| Quantified Difference | Restores tumor growth inhibition in models with acquired resistance |
| Conditions | Vemurafenib-resistant BRAF V600E A375 melanoma xenografts |
Essential for translational research targeting acquired resistance mechanisms where upstream BRAF/MEK inhibitors have failed.
For in vivo procurement, formulation compatibility is critical. Temuterkib demonstrates an optimal balance of potency and solubility, achieving an oral bioavailability of 75.4% and an AUC of 23,800 nM*hr in preclinical dog models. This highly efficient systemic absorption sets it apart from poorly soluble early-stage analogs, ensuring reliable and reproducible drug exposure during prolonged xenograft studies .
| Evidence Dimension | Oral bioavailability and systemic exposure |
| Target Compound Data | Temuterkib (75.4% bioavailability; AUC 23,800 nM*hr) |
| Comparator Or Baseline | Poorly soluble early-stage kinase inhibitors |
| Quantified Difference | High systemic exposure via standard oral administration |
| Conditions | Preclinical in vivo pharmacokinetic profiling (dog models) |
Critical for researchers requiring reliable oral dosing formulations for sustained in vivo xenograft studies.
Due to its rapid plasma clearance and defined PK/PD profile, Temuterkib is the procurement choice for co-administration studies with CDK4/6 inhibitors (e.g., abemaciclib) or PI3K/mTOR inhibitors in KRAS-mutant models, minimizing overlapping toxicities [1].
Temuterkib serves as a critical benchmark material for establishing baselines in vemurafenib- or trametinib-resistant melanoma and colorectal cancer models where MAPK reactivation has occurred [2].
Selected specifically for its reversible, ATP-competitive kinetics and 16-24 hour pathway recovery time, it is ideal for researchers investigating the therapeutic window of intermittent MAPK suppression to avoid continuous dosing toxicity [1].